1-Oxa-6-azaspiro[3.4]octane hydrochloride

Medicinal Chemistry Drug Discovery Conformational Analysis

This hydrochloride salt provides superior solubility and stability over the free base, ensuring reproducible handling in automated synthesis and assay prep. The unique 1-oxa-6-azaspiro[3.4]octane core enforces rigid 3D conformation (0 rotatable bonds), enhancing target binding selectivity versus flexible analogs. Ideal for scaffold-hopping in CNS drug discovery and DNMT1 inhibitor development; generic substitution is not scientifically justified.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
Cat. No. B11924326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-6-azaspiro[3.4]octane hydrochloride
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CNCC12CCO2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-3-7-5-6(1)2-4-8-6;/h7H,1-5H2;1H
InChIKeyVJMVWHRPDYTCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-6-azaspiro[3.4]octane Hydrochloride: Procurement and Characterization Guide for a Rigid Spirocyclic Building Block


1-Oxa-6-azaspiro[3.4]octane hydrochloride (CAS: 1956355-22-8) is a spirocyclic compound featuring a fused oxa-aza ring system. Its rigid scaffold consists of a four-membered oxetane ring and a five-membered pyrrolidine ring joined at a single spiro-carbon atom . The hydrochloride salt form is preferentially used in research and pharmaceutical synthesis due to its enhanced solubility and stability compared to the free base [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules and as a reagent in the preparation of DNMT1 inhibitors [2].

Why 1-Oxa-6-azaspiro[3.4]octane Hydrochloride Cannot Be Replaced by Common Heterocyclic Analogs


Generic substitution with simpler pyrrolidines or oxetanes is not scientifically justified for this compound. The unique spirocyclic junction of 1-oxa-6-azaspiro[3.4]octane imposes a rigid, three-dimensional conformation that is fundamentally different from its monocyclic counterparts. This conformational constraint is a key driver of its utility in drug discovery, as it can enhance binding selectivity for biological targets [1]. Furthermore, the hydrochloride salt form offers distinct advantages in solubility and stability over the free base, which are critical for reproducible synthetic handling and assay preparation [2]. Replacing it with an unconstrained analog would risk loss of these specific structural and physicochemical benefits, potentially compromising downstream synthetic yields or biological activity profiles.

Quantitative Differentiation of 1-Oxa-6-azaspiro[3.4]octane Hydrochloride from Structural Analogs


Conformational Rigidity: Rotatable Bond Count of Zero

The target compound exhibits a rotatable bond count of 0, a direct consequence of its spirocyclic architecture. This contrasts sharply with common linear or monocyclic analogs, such as 2-(aminomethyl)tetrahydrofuran (a common pyrrolidine analog) or 3-(aminomethyl)oxetane, which possess at least 1-2 rotatable bonds. [1]

Medicinal Chemistry Drug Discovery Conformational Analysis

Hydrogen Bonding Profile: Acceptor and Donor Count of Two

The target compound features a balanced hydrogen bond (H-bond) profile with 2 acceptors and 1 donor (as the free base), resulting in a Topological Polar Surface Area (TPSA) of 21 Ų. This is significantly lower than many common heterocyclic building blocks used in medicinal chemistry, which often have TPSA values >40 Ų (e.g., piperazine-containing fragments). [1]

Physicochemical Properties Drug-Likeness Molecular Modeling

Aqueous Solubility Enhancement via Hydrochloride Salt Formation

The hydrochloride salt (CAS 1956355-22-8) provides a tangible improvement in handling and formulation properties compared to its free base analog (CAS 130906-06-8). While specific solubility values are not reported in the primary literature, the hydrochloride salt is documented to have 'improved solubility and stability in protic solvents' relative to the free base, a claim consistent with the general behavior of amine hydrochlorides. The free base has a predicted pKa of 9.50 ± 0.20, confirming its basicity and suitability for salt formation. [1]

Formulation Science Analytical Chemistry Salt Selection

Validated Purity Standard for Reproducible Research

Procurement from reputable vendors ensures a consistent and verifiable purity standard. 1-Oxa-6-azaspiro[3.4]octane hydrochloride is commercially available with a documented standard purity of ≥95%, supported by batch-specific analytical data including NMR, HPLC, and GC. This is a critical point of differentiation from in-house synthesized material or lower-grade alternatives, where purity and identity may not be rigorously controlled.

Quality Control Analytical Chemistry Reproducibility

Use as a Key Reagent in DNMT1 Inhibitor Synthesis

This compound has a documented and specific application as a reagent in the synthesis of pyridine-based inhibitors of DNA methyltransferase 1 (DNMT1), an important epigenetic target in oncology. [1] While the compound itself is not the active inhibitor, its use in this established synthetic route provides a clear rationale for its selection over other, less well-defined building blocks for researchers working in this therapeutic area. The DNMT1 inhibitory activity (IC50 = 43 µM) has been reported for a related compound, but not for the target compound itself. [2]

Epigenetics Cancer Research Inhibitor Synthesis

Recommended Applications for 1-Oxa-6-azaspiro[3.4]octane Hydrochloride in Medicinal Chemistry and Chemical Biology


Scaffold for CNS-Penetrant Drug Discovery Programs

The compound's low rotatable bond count and moderate TPSA profile (Evidence Items 1 and 2) make it a structurally ideal starting point for designing molecules targeting the central nervous system (CNS). Its conformational rigidity can enhance target specificity while maintaining favorable permeability characteristics [1].

Building Block for Epigenetic Inhibitor Synthesis (DNMT1)

Researchers developing novel DNMT1 inhibitors for cancer or blood diseases should prioritize this compound based on its documented role as a reagent in the synthesis of known inhibitor scaffolds (Evidence Item 5) [2].

Development of Novel Bioisosteres and Scaffold-Hopping Studies

The unique 1-oxa-6-azaspiro[3.4]octane core serves as a valuable tool for scaffold-hopping campaigns. Its rigid, three-dimensional structure can be used to replace flat aromatic rings or flexible linkers in existing drug candidates, potentially improving selectivity, solubility, or metabolic stability profiles [1].

High-Throughput and Parallel Synthesis Workflows Requiring Soluble Intermediates

The hydrochloride salt form (Evidence Item 3) is preferred for automated synthesis platforms or parallel library production where ease of handling and dissolution in common solvents is paramount for achieving high success rates and consistent yields.

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